5,7-Difluorochroman-2-one
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Overview
Description
5,7-Difluorochroman-2-one: is an organic compound belonging to the chromanone family. It is characterized by the presence of two fluorine atoms at the 5 and 7 positions on the chroman ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5,7-Difluorochroman-2-one typically involves the fluorination of chromanone derivatives. One common method includes the reaction of chromanone with fluorinating agents such as hydrogen fluoride or sodium fluoride under controlled conditions . The reaction is usually carried out in the presence of a catalyst to enhance the yield and purity of the product.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high efficiency and cost-effectiveness. The use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact. The reaction conditions are carefully controlled to achieve a high yield and purity of this compound .
Chemical Reactions Analysis
Types of Reactions: 5,7-Difluorochroman-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chromanone derivatives.
Reduction: Reduction reactions can convert it into chromanol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of chromanone derivatives.
Reduction: Formation of chromanol derivatives.
Substitution: Formation of substituted chromanones with various functional groups.
Scientific Research Applications
Chemistry: 5,7-Difluorochroman-2-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents .
Medicine: The compound is explored for its potential use in drug development. It is investigated for its ability to interact with specific biological targets, making it a candidate for the treatment of various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics .
Mechanism of Action
The mechanism of action of 5,7-Difluorochroman-2-one involves its interaction with specific molecular targets. For instance, in the case of its use as a therapeutic agent, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 5,7-Difluorochroman-4-one
- 5,7-Difluorochroman-3-one
- 5,7-Difluorochroman-6-one
Comparison: 5,7-Difluorochroman-2-one is unique due to the position of the fluorine atoms and the specific structure of the chroman ring. This structural difference can lead to variations in chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H6F2O2 |
---|---|
Molecular Weight |
184.14 g/mol |
IUPAC Name |
5,7-difluoro-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C9H6F2O2/c10-5-3-7(11)6-1-2-9(12)13-8(6)4-5/h3-4H,1-2H2 |
InChI Key |
MYMPLIAQCLAJNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC2=C1C(=CC(=C2)F)F |
Origin of Product |
United States |
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